ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfamoyl group, a methoxyphenyl group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where the pyrazole derivative is treated with sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: Lacks the methoxy group, which may affect its biological activity and solubility.
Ethyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and pharmacokinetics.
Ethyl 5-(N-(4-nitrophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: The nitro group can significantly impact the compound’s electronic properties and biological interactions.
The presence of the methoxy group in this compound is a key differentiator, potentially enhancing its solubility and bioavailability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-5-7-11(21-3)8-6-10/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKZUBCCQRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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